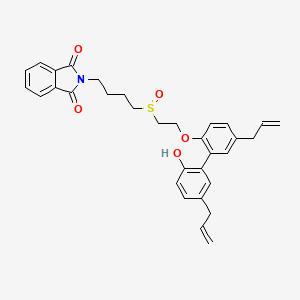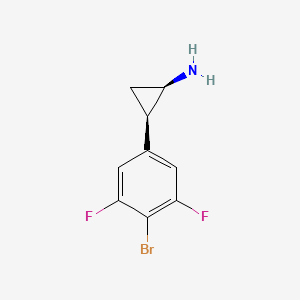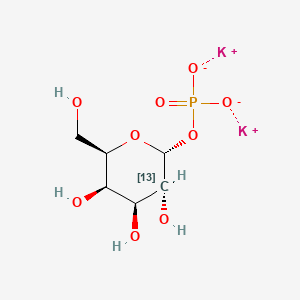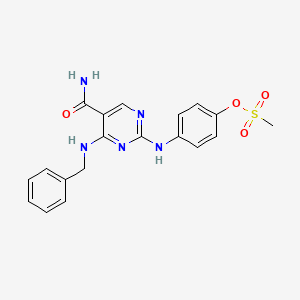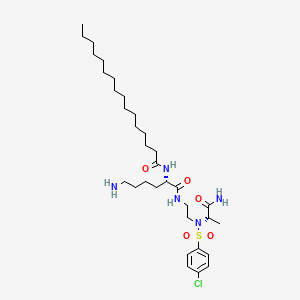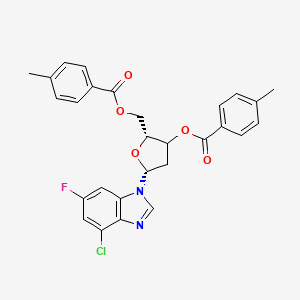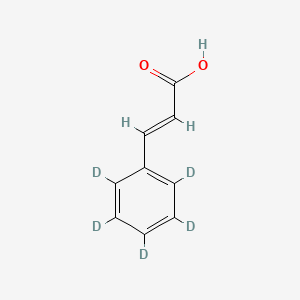
Sulfo-Cy3 maleimide (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cy3 maleimide (potassium) is a water-soluble fluorescent dye with a maleimide functionality at the end of a short alkyl linker. It is commonly used for labeling antibodies and other labile proteins due to its high reactivity with thiol groups . The compound is a derivative of Cyanine3 maleimide and is known for its excellent water solubility, which eliminates the need for organic co-solvents during labeling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3 maleimide (potassium) involves the reaction of Cyanine3 dye with maleimide. The process typically includes the following steps:
Preparation of Cyanine3 Dye: Cyanine3 dye is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Maleimide Functionalization: The Cyanine3 dye is then reacted with maleimide in the presence of a base, such as potassium carbonate, to form the maleimide derivative.
Industrial Production Methods
Industrial production of Sulfo-Cy3 maleimide (potassium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine3 Dye: Large-scale synthesis of Cyanine3 dye using automated reactors.
Maleimide Functionalization: Continuous flow reactors are used to ensure efficient and consistent functionalization of the dye with maleimide.
化学反応の分析
Types of Reactions
Sulfo-Cy3 maleimide (potassium) primarily undergoes thiol-maleimide reactions, which are a type of nucleophilic addition reaction. The maleimide group reacts with thiol groups (-SH) present in proteins and peptides to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffer solutions at neutral pH (7.0-7.5) and room temperature.
Major Products
The major product of the reaction is a thiol-labeled biomolecule, where the Sulfo-Cy3 maleimide (potassium) is covalently attached to the thiol group of the biomolecule .
科学的研究の応用
Sulfo-Cy3 maleimide (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Commonly used for labeling proteins, peptides, and nucleic acids in various biological assays.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring due to its fluorescent properties.
Industry: Employed in the development of biosensors and diagnostic kits
作用機序
The mechanism of action of Sulfo-Cy3 maleimide (potassium) involves the formation of a covalent bond between the maleimide group and thiol groups in biomolecules. This reaction results in the stable attachment of the fluorescent dye to the biomolecule, allowing for its detection and analysis . The molecular targets are typically thiol-containing proteins and peptides, and the pathway involves nucleophilic addition of the thiol group to the maleimide .
類似化合物との比較
Sulfo-Cy3 maleimide (potassium) is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:
TAMRA Maleimide: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 555 Maleimide: Known for its high photostability and brightness.
DyLight 550 Maleimide: Offers improved photostability and brightness compared to traditional dyes.
BODIPY TMR-X Maleimide: Known for its high fluorescence quantum yield.
Sulfo-Cy3 maleimide (potassium) stands out due to its excellent water solubility, which makes it suitable for labeling sensitive biomolecules without the need for organic co-solvents .
特性
分子式 |
C36H41KN4O9S2 |
|---|---|
分子量 |
777.0 g/mol |
IUPAC名 |
potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H42N4O9S2.K/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43;/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49);/q;+1/p-1 |
InChIキー |
UWKRYHIPIWAWJR-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


